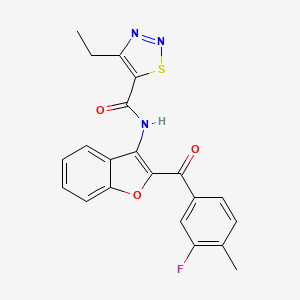

4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Beschreibung

4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a 3-fluoro-4-methylbenzoyl group at the 2-position and a 1,2,3-thiadiazole-5-carboxamide moiety at the 3-position. This compound is structurally distinct due to the combination of benzofuran, thiadiazole, and fluorinated benzoyl groups, which may confer unique pharmacological properties such as kinase inhibition or antimicrobial activity [3].

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c1-3-15-20(29-25-24-15)21(27)23-17-13-6-4-5-7-16(13)28-19(17)18(26)12-9-8-11(2)14(22)10-12/h4-10H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQXIXRWODVOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with benzofuran derivatives. The structural elucidation can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Thiadiazole derivatives have been reported to exhibit various biological activities, including:

- Anticancer Activity : Many thiadiazole compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of substituents on the thiadiazole ring is crucial for enhancing their biological efficacy.

- Antiviral Properties : Some studies suggest that modifications in the thiadiazole structure can lead to enhanced antiviral activity against specific viral strains.

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Inhibition of Kinases : Certain derivatives inhibit key kinases involved in cell signaling pathways that regulate growth and survival.

Cytotoxicity Studies

A review by Alam et al. (2020) highlighted that several 1,3,4-thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, showcasing its potential as a promising anticancer agent .

Study 1: Anticancer Evaluation

In a study examining various thiadiazole derivatives, it was found that compounds with specific substitutions showed enhanced activity against breast carcinoma (T47D) and colon carcinoma (HT-29). The structure–activity relationship (SAR) indicated that electron-withdrawing groups significantly improved cytotoxicity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which a related thiadiazole compound induced apoptosis in A549 lung carcinoma cells. The study revealed that treatment with the compound led to the activation of caspase pathways and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .

Data Tables

The following table summarizes key findings from studies on thiadiazole derivatives:

| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 4.27 | Caspase activation, ROS induction |

| Compound B | SK-MEL-2 | 5.00 | Cell cycle arrest at G1 phase |

| Compound C | SK-OV-3 | 3.50 | Inhibition of ERK1/2 signaling pathway |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoyl Group

N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 898629-67-9)

- Structural Difference : Replaces the 3-fluoro-4-methylbenzoyl group with a 4-bromobenzoyl substituent.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects on the benzofuran ring, altering binding affinity in target proteins. The absence of a methyl group could decrease steric hindrance [3].

- Synthetic Pathway : Similar coupling methods (e.g., carbodiimide-mediated amidation) are used, as described in the synthesis of related benzofuran-thiadiazole hybrids [1].

- Compounds with 4-Ethoxyphenyl or Trifluoromethoxybenzoyl Groups Examples: Derivatives like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85) [5].

Thiadiazole and Heterocyclic Modifications

- 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS: 851209-64-8) Structural Difference: Replaces benzofuran with a thiophene ring and substitutes thiadiazole with a thiazole group. Impact: Thiophene’s reduced aromaticity compared to benzofuran may decrease π-π stacking interactions in biological targets.

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) Structural Difference: Uses a furan-carboxamide instead of benzofuran and incorporates a methoxybenzylamino side chain. Impact: The methoxy group may enhance solubility, while the furan ring’s smaller size could limit steric interactions [7].

Comparative Data Table

Q & A

Q. What are the critical steps and considerations in synthesizing 4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Coupling Reactions : Formation of the benzofuran-thiadiazole backbone via nucleophilic substitution or amidation, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions .

- Functional Group Introduction : The 3-fluoro-4-methylbenzoyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, necessitating anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified by HPLC (>95%) .

- Key Considerations : Monitor reaction progress via TLC, and optimize pH to prevent hydrolysis of the thiadiazole ring .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), benzofuran protons (δ ~6.8–7.9 ppm), and fluorine-coupled aromatic signals (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the ethyl group or benzofuran moiety) .

- FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thiadiazole C-S bonds (~650–750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using advanced methodologies?

- Methodological Answer :

- Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yield (e.g., from 55% to 85%) via enhanced mass transfer and cavitation effects .

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for cyclization steps .

- Microwave Irradiation : Accelerates ring-closure reactions (e.g., thiadiazole formation) with controlled microwave power (100–150 W) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian 16) with experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected signals (e.g., tautomerism in the thiadiazole ring) .

- Dynamic NMR : Analyze variable-temperature NMR to detect slow exchange processes (e.g., hindered rotation in the benzofuran moiety) .

Q. How do structural modifications to the benzofuran or thiadiazole moieties impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) Insights :

| Modification Site | Example Change | Observed Impact | Reference |

|---|---|---|---|

| Benzofuran C-2 | Fluoro → Methoxy | Reduced cytotoxicity (IC₅₀ increases from 2.1 μM to >10 μM) | |

| Thiadiazole C-5 | Ethyl → Methyl | Improved solubility (LogP decreases from 3.2 to 2.8) but reduced kinase inhibition (Ki from 15 nM to 120 nM) | |

| 3-Fluoro Substituent | Removal (H) | Loss of antibacterial activity (MIC increases from 4 μg/mL to >64 μg/mL) |

Q. What mechanistic insights exist for cyclization steps in thiadiazole synthesis?

- Methodological Answer :

- Iodine-Mediated Cyclization : Iodine acts as an electrophilic catalyst, promoting sulfur elimination and ring closure in DMF. Triethylamine neutralizes HI byproducts, shifting equilibrium toward product formation .

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹ at 80°C) indicate a rate-limiting step involving thiolate intermediate formation .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Stable at pH 5–7 (t₁/₂ > 48 hrs) but degrades rapidly under alkaline conditions (pH > 9) due to thiadiazole ring hydrolysis. Use buffered solutions (e.g., phosphate buffer, pH 6.5) for storage .

- Oxidative Stress : Susceptible to singlet oxygen (¹O₂), with 80% degradation after 24 hrs under UV light. Add antioxidants (e.g., BHT at 0.1% w/v) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.